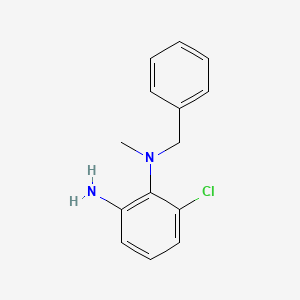

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine

CAS No.: 1019113-77-9

Cat. No.: VC2264555

Molecular Formula: C14H15ClN2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019113-77-9 |

|---|---|

| Molecular Formula | C14H15ClN2 |

| Molecular Weight | 246.73 g/mol |

| IUPAC Name | 2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3 |

| Standard InChI Key | FDIPCKWHQGAVKG-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N |

Introduction

Chemical Identity and Structural Properties

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine is characterized by a specific molecular structure that includes a benzene ring with multiple functional groups attached. The compound features a benzyl group and a methyl group attached to nitrogen atoms, along with a chlorine substituent strategically positioned at the 6-position of the benzene ring, creating a unique chemical entity with distinctive properties and reactivity patterns.

Chemical Identification Data

The compound is precisely identified through various chemical identifiers that facilitate its recognition in scientific databases and literature. These identifiers include registry numbers, systematic nomenclature, and molecular descriptors that uniquely characterize this chemical entity.

Table 1: Chemical Identification Parameters of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine

| Parameter | Value |

|---|---|

| CAS Number | 1019113-77-9 |

| IUPAC Name | 2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine |

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molecular Weight | 246.73 g/mol |

| Standard InChI | InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3 |

| Standard InChIKey | FDIPCKWHQGAVKG-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N |

The compound's structural features include a benzene ring with a chlorine substituent at position 6, a primary amine group, and a tertiary amine with methyl and benzyl substituents. These structural elements contribute to its chemical behavior and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine are determined by its molecular structure and the arrangement of functional groups. While specific experimental data on this compound is limited in the available literature, certain properties can be inferred from its structural features and chemical class.

The presence of amine groups confers basic properties to the molecule, making it capable of participating in acid-base reactions. The aromatic ring system contributes to its stability, while the chlorine substituent affects its electronic distribution and reactivity. The benzyl and methyl groups attached to the nitrogen atom influence the compound's steric properties and hydrophobicity, which are critical factors in determining its interactions with biological targets.

Biological Activities and Mechanisms

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine exhibits potential biological activities that make it relevant for various research applications, particularly in neuroscience and medicinal chemistry.

Neurotransmitter System Interactions

Preliminary studies suggest that N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine may interact with neurotransmitter systems in the central nervous system. These interactions could potentially confer neuroleptic properties to the compound, making it of interest in neuropsychiatric research. The specific mechanisms of these interactions likely involve binding to receptor proteins or modulating enzyme activities related to neurotransmitter metabolism or signaling.

The compound's structural features, including the aromatic ring system and the tertiary amine moiety, bear resemblance to certain known neuroactive compounds, which supports the hypothesis regarding its potential effects on neural function. The chlorine substituent might also contribute to its binding affinity for specific molecular targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine and related compounds is crucial for elucidating its mechanism of action. By comparing its biological effects with those of structurally similar compounds, researchers can identify the molecular features responsible for specific activities.

For instance, the position of the chlorine substituent (at position 6 in this case) might significantly influence the compound's receptor binding profile compared to related compounds with chlorine at different positions, such as N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine . Such SAR studies can guide the development of more potent or selective derivatives for specific biological targets.

Analytical Methods for Detection and Quantification

The detection and quantification of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine in various matrices requires appropriate analytical techniques. These methods ensure the compound's identity and purity in research and development settings.

Spectroscopic Techniques

Several spectroscopic methods can be employed for the identification and characterization of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through 1H-NMR and 13C-NMR spectra, revealing the chemical environments of hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as amine (N-H stretching), aromatic C-H stretching, and C-Cl bonds.

-

UV-Visible Spectroscopy: Characterizes the compound's electronic transitions, which are influenced by its aromatic structure and substituents.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine:

-

High-Performance Liquid Chromatography (HPLC): Allows precise quantification in various matrices, particularly when coupled with appropriate detectors such as UV or mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and structural identification, especially useful for volatile derivatives of the compound.

-

Thin-Layer Chromatography (TLC): Offers a simple, rapid method for monitoring reactions and assessing purity.

Current Research Trends and Future Directions

Research involving N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine continues to evolve, with several promising directions for future investigations. The compound's structural features and preliminary biological activities suggest various research avenues worth exploring.

Emerging Applications

Recent scientific interest in compounds like N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine has expanded beyond traditional medicinal chemistry to include:

-

Development of molecular imaging probes

-

Creation of chemical tools for studying protein function

-

Exploration of novel synthetic methodologies

-

Investigation of structure-based drug design approaches

These diverse applications highlight the versatility of such compounds in modern chemical biology and pharmaceutical research.

Future Research Directions

Several promising research directions could enhance our understanding of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine and expand its applications:

-

Comprehensive pharmacological profiling to fully characterize its interactions with various receptors and enzymes

-

Development of advanced synthetic routes for more efficient preparation

-

Design and evaluation of structural analogs with modified substituents

-

Investigation of potential therapeutic applications based on its neuroactive properties

-

Detailed mechanistic studies to elucidate its molecular interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume